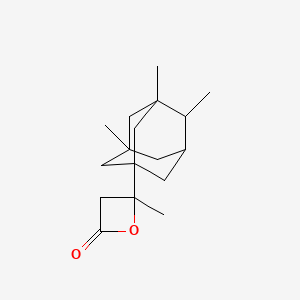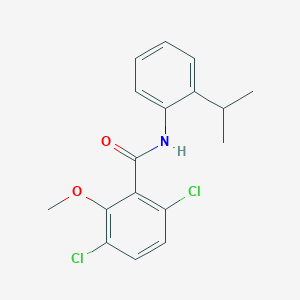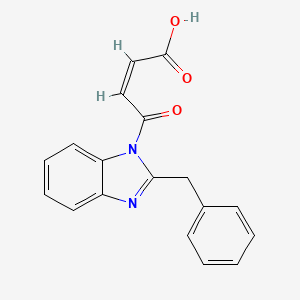![molecular formula C14H9F4NO2 B4971875 4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide
Übersicht
Beschreibung
4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a member of the benzamide family and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Interactions
- Short Hydrogen Bonds with Organic Fluorine : Panini and Chopra (2014) explored the occurrence and nature of short hydrogen bonds to fluorine connected to an aromatic ring in compounds like 4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide. They found that these compounds demonstrate a substantial Coulombic contribution in their interaction energies, highlighting the unique characteristics of these short hydrogen bonds in amides (Panini & Chopra, 2014).
2. Synthesis and Chemical Properties
- Polycondensation for Aromatic Polyamides : Yokozawa et al. (2002) synthesized poly(p-benzamide) with a defined molecular weight and low polydispersity using a chain-growth polycondensation method. This included phenyl 4-(4-octyloxybenzylamino)benzoate, a derivative related to 4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide, highlighting the applicability in synthesizing well-defined aromatic polyamides (Yokozawa et al., 2002).
3. Applications in Drug Development
- Antimicrobial Activity : Carmellino et al. (1994) investigated the antimicrobial activity of compounds like fluorinated benzamides. They found significant activity against fungi and Gram-positive microorganisms, indicating the potential for developing novel antimicrobial agents (Carmellino et al., 1994).
4. Biological Activity
- Activity Against Mosquitoes : Research by Schaefer et al. (1978) on compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide showed high efficacy in inhibiting mosquito development. This demonstrates the potential use of similar fluorinated benzamides in pest control (Schaefer et al., 1978).
5. Material Science Applications
- Vibrational Spectroscopic Studies : Ushakumari et al. (2008) conducted vibrational spectroscopic studies on compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, providing insights into their molecular properties and potential applications in material science (Ushakumari et al., 2008).
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-3-1-9(2-4-10)13(20)19-11-5-7-12(8-6-11)21-14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBDPZPHPMPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)


![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)